molecular formula C23H32ClN5O9S2 B13411176 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

Cat. No.: B13411176
M. Wt: 622.1 g/mol
InChI Key: ZOYNRMPANTYKRV-RURIULJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the introduction of the amino group, and the final coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and thiazole groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a modified thiazole ring, while substitution could introduce new functional groups.

Scientific Research Applications

2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain pathways

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

Uniqueness

The uniqueness of 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[42

Properties

Molecular Formula

C23H32ClN5O9S2

Molecular Weight

622.1 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h5-6,9,12,14,18H,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b6-5-;;/t12?,14-,18-;;/m0../s1

InChI Key

ZOYNRMPANTYKRV-RURIULJTSA-N

Isomeric SMILES

C/C=C\C(C1=CSC(=N1)N)C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Canonical SMILES

CC=CC(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.